molecular formula C9H12O B109512 2,3,4-Trimethylphenol CAS No. 526-85-2

2,3,4-Trimethylphenol

Cat. No.: B109512
CAS No.: 526-85-2
M. Wt: 136.19 g/mol
InChI Key: XRUGBBIQLIVCSI-UHFFFAOYSA-N
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Description

2,3,4-Trimethylphenol is an organic compound with the molecular formula C9H12O. It is a derivative of phenol, where three methyl groups are substituted at the 2, 3, and 4 positions of the benzene ring. This compound is also known by its IUPAC name, 1-hydroxy-2,3,4-trimethylbenzene . It is a colorless solid that is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trimethylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with methanol in the presence of an acid catalyst. This reaction typically occurs under high temperature and pressure conditions to ensure the methyl groups are correctly positioned on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves the catalytic conversion of mesitylene (1,3,5-trimethylbenzene) to this compound. This process uses a combination of oxidation and rearrangement reactions, facilitated by catalysts such as vanadium oxide or molybdenum oxide .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4-Trimethylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,4,6-Trimethylphenol (Mesitol): Another isomer with methyl groups at the 2, 4, and 6 positions.

    2,3,5-Trimethylphenol: Methyl groups at the 2, 3, and 5 positions.

    2,3,6-Trimethylphenol: Methyl groups at the 2, 3, and 6 positions.

Uniqueness: 2,3,4-Trimethylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This particular arrangement of methyl groups can affect the compound’s boiling point, solubility, and interaction with other chemicals, making it distinct from its isomers .

Properties

IUPAC Name

2,3,4-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O/c1-6-4-5-9(10)8(3)7(6)2/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUGBBIQLIVCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865331
Record name Phenol, 2,3,4-trimethyl-
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Molecular Weight

136.19 g/mol
Source PubChem
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CAS No.

526-85-2, 26998-80-1
Record name 2,3,4-Trimethylphenol
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Record name 2,3,4-Trimethylphenol
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Record name Phenol, trimethyl-
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Record name Phenol, trimethyl-
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Record name Phenol, 2,3,4-trimethyl-
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Record name Phenol, 2,3,4-trimethyl-
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Record name 2,3,4-trimethylphenol
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Record name Trimethylphenol
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Record name 2,3,4-TRIMETHYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3,6-Trimethylphenol?

A1: 2,3,6-Trimethylphenol has the molecular formula C9H12O and a molecular weight of 136.19 g/mol.

Q2: Are there different isomers of Trimethylphenol?

A: Yes, there are six possible isomers of trimethylphenol, each with the methyl groups in different positions on the phenol ring. These include 2,3,4-trimethylphenol, 2,3,5-trimethylphenol, 2,3,6-trimethylphenol, 2,4,5-trimethylphenol, 2,4,6-trimethylphenol, and 3,4,5-trimethylphenol. [, ]

Q3: How is 2,3,6-Trimethylphenol typically synthesized?

A: One method involves a gas-phase reaction of 2,5-dimethylphenol with methanol, water, and nitrogen in a fixed bed reactor using an iron oxide catalyst. []

Q4: How does the addition of methyl groups to the phenol ring affect the reactivity of trimethylphenols?

A: The position and number of methyl groups influence the reactivity of trimethylphenols with OH radicals. Studies have shown that the rate constants for reactions with OH radicals differ among the isomers and can be compared to the reactivity trends observed for the methylation of benzene and phenol. []

Q5: Can 2,3,6-Trimethylphenol be used to synthesize other valuable compounds?

A: Yes, 2,3,6-Trimethylphenol is a key intermediate in the synthesis of 2,3,6-trimethyl-1,4-benzoquinone (TMBQ), a crucial precursor for vitamin E production. [, ]

Q6: What catalytic systems have been explored for the oxidation of 2,3,6-Trimethylphenol to TMBQ?

A6: Several catalytic systems have been investigated, including:

  • Copper-based catalysts: Copper(II) nitrate in an aerobic, water-based system. []
  • Ionic liquids: Trifloaluminate ionic liquids ([emim][OTf]-Al(OTf)3) with hydrogen peroxide. []
  • Supported catalysts: Copper(II) complexes immobilized on anion exchangers with hydrogen peroxide. []
  • Heterogeneous catalysts: Meso-substituted anionic metalloporphyrin catalysts immobilized on ionic liquid-functionalized mesoporous silica using hydrogen peroxide as the oxidant. []

Q7: What factors influence the catalytic oxidation of 2,3,6-Trimethylphenol?

A: Various factors impact the reaction, including the type of catalyst, oxidant concentration, solvent, temperature, and reaction time. These parameters can affect the conversion of 2,3,6-Trimethylphenol and the selectivity towards TMBQ. [, ]

Q8: Can you explain the role of trifloaluminate ionic liquids in the oxidation of 2,3,6-Trimethylphenol?

A: These ionic liquids act as Lewis acid catalysts, activating hydrogen peroxide and facilitating the oxidation process. They offer advantages like high selectivity and the potential for recyclability. []

Q9: How does the support material affect the catalytic activity of immobilized copper(II) complexes in 2,3,6-Trimethylphenol oxidation?

A: The structure of the Cu(II) complexes formed on the anion exchanger support influences their catalytic activity. ESR spectroscopy revealed that the oxidation process leads to rearrangements in these complexes, gradually reducing their catalytic activity over multiple uses. []

Q10: Are there environmentally friendly approaches to 2,3,6-Trimethylphenol oxidation?

A10: Yes, researchers are exploring greener alternatives, such as:

  • Biocatalysis: Utilizing peroxidase-based catalysts for the selective oxidation of 2,3,6-trimethylphenol to produce 2,3,5-trimethylhydroquinone, an intermediate for vitamin E, with hydrogen peroxide as the oxidant. []
  • Photocatalysis: Employing hypocrellin B grafted on activated carbon as photocatalysts to oxidize 2,3,5-trimethylphenol to 2,3,5-trimethylhydrobenzoquinone under visible light irradiation in an aerobic environment. []

Q11: Can 2,4,6-Trimethylphenol participate in polymerization reactions?

A: While not a monomer itself, 2,4,6-Trimethylphenol can act as a chain stopper in the oxidative polymerization of 2,6-dimethylphenol to produce poly(phenylene oxide) (PPO). This is due to the capping effect of the methyl group at the para position. [, ]

Q12: How can trimethylphenols be analyzed in complex mixtures?

A: Gas chromatography, particularly multidimensional gas chromatography coupled with mass spectrometry, is a suitable technique for identifying and quantifying trimethylphenols, such as 2,3,5-trimethylphenol, in various matrices, including hydrocarbons. This method often involves extraction with a solvent like monoethylene glycol before analysis. []

Q13: What are the environmental concerns associated with trimethylphenols?

A: Trimethylphenols, like many phenolic compounds, can have ecotoxicological effects. Research focuses on understanding their environmental fate, degradation pathways, and potential risks to aquatic life and ecosystems. Sustainable practices, such as recycling and proper waste management, are essential to mitigate any negative environmental impact. [, ]

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